molecular formula C25H26N8O B611161 Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]- CAS No. 1260533-36-5

Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-

Cat. No. B611161
M. Wt: 454.538
InChI Key: JMNDKGSFCHWKBP-UHFFFAOYSA-N
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Description

TAS 116 is a heat shock protein 90 (Hsp90) inhibitor. It selectively binds to Hsp90α and Hsp90β (Kis = 34.7 and 21.3 nM, respectively) over glucose-regulated protein 94 (GRP94) and TGF-β receptor-associated protein 1 (TRAP1;  Kis = 50,000 nM for both). TAS 116 (3.6, 7.1, and 14 mg/kg) reduces intratumoral protein levels of HER2, HER3, and Akt, as well as reduces tumor growth in a HER2-expressing NCI N87 gastric cancer mouse xenograft model and does not induce photoreceptor injury in rats when administered at a dose of 12 mg/kg per day.
TAS-​116, also known as Pimitespib, is a potent and selective inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. TAS-116 specifically binds to and inhibits the activity of Hsp90 alpha and beta;  this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta.

Scientific Research Applications

Synthesis and Biological Activity

The chemical structure of Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]- is complex and has been explored for various synthesis and biological activities.

  • Antiproliferative Activity : Raffa et al. (2019) identified benzamide derivatives with potent antiproliferative activity against human lung carcinoma H292 cells. One compound, in particular, induced the intrinsic apoptotic pathway and activated the TRAIL-inducing death pathway (Raffa et al., 2019).

  • Synthesis of Heterocyclic Compounds : Harb et al. (2005) worked on synthesizing new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, demonstrating the utility of such benzamide derivatives in the creation of diverse heterocyclic compounds (Harb et al., 2005).

  • Potential PET Imaging Agent : Wang et al. (2013) synthesized a related compound for potential use as a PET imaging agent in cancer diagnostics, highlighting the diagnostic application in medical imaging (Wang et al., 2013).

Pharmacological Research

The derivative has been studied for various pharmacological activities, demonstrating the breadth of its application in pharmaceutical research.

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides showing significant potency in cardiac electrophysiological assays. These compounds were compared to sematilide, indicating their potential as class III agents (Morgan et al., 1990).

  • Glucokinase Activation for Diabetes Treatment : Park et al. (2014) identified a benzamide derivative as a potent glucokinase activator, showing promise for the treatment of type 2 diabetes mellitus (Park et al., 2014).

  • BCR-ABL Kinase Inhibition in Cancer Treatment : Hu et al. (2016) explored benzamide derivatives as BCR-ABL tyrosine kinase inhibitors, indicating potential applications in chronic myelogenous leukemia treatment (Hu et al., 2016).

  • Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

properties

IUPAC Name

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPMZUGELHVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-

CAS RN

1260533-36-5
Record name TAS-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-116
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIMITESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
Reactant of Route 3
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
Reactant of Route 4
Reactant of Route 4
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
Reactant of Route 5
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
Reactant of Route 6
Reactant of Route 6
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-

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